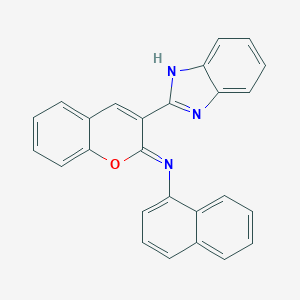

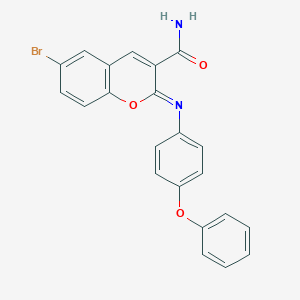

3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a type of organic compound that’s part of many pharmaceutical and industrial chemicals. It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure . Chromen-2-imine is another organic compound that’s part of various bioactive compounds .

Molecular Structure Analysis

Benzimidazole derivatives are planar molecules, which means their atoms are arranged in a two-dimensional plane . This planarity often contributes to their ability to interact with other molecules and biological targets.Chemical Reactions Analysis

Benzimidazole and its derivatives are known to participate in various chemical reactions. They can act as ligands, binding to metal ions, and can also undergo reactions with different electrophiles and nucleophiles .Physical And Chemical Properties Analysis

Benzimidazole is a white crystal that is highly soluble in water and other polar solvents . The properties of “3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine” would depend on the specific arrangement and bonding of its atoms.Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications for Benzimidazole-Naphthylamine Derivative

The compound 3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine, also known as N-[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-N-(1-naphthyl)amine, exhibits a range of applications in scientific research due to its unique chemical structure. Below is a detailed analysis of its applications across various fields:

Molecular Structure Analysis: The X-ray crystal structure analysis of benzimidazole derivatives, including those similar to our compound of interest, reveals their planar molecular structure and the presence of stabilizing π-π interactions and hydrogen bonds . These characteristics are crucial for understanding the compound’s reactivity and interaction with other molecules, making it valuable in materials science and pharmaceutical research.

Antiparasitic Activity: Benzimidazole derivatives have shown promising antiparasitic activity. Studies indicate that certain benzimidazole-2-yl hydrazones exhibit significant effectiveness against parasitic larvae, surpassing clinically used anthelmintic drugs . This suggests potential applications of our compound in developing new treatments for parasitic infections.

Antioxidant Properties: The antioxidant activity of benzimidazole compounds is well-documented. They are capable of scavenging various free radicals through multiple reaction pathways, which is essential in preventing oxidative stress-related diseases . This property can be harnessed in the development of antioxidant therapies.

Organometallic Complexes: Benzimidazole derivatives are used to synthesize organometallic complexes, which serve as potential cyclin-dependent kinase (Cdk) inhibitors . These complexes have applications in cancer therapy as they can regulate cell cycle progression and potentially inhibit tumor growth.

Semiconductor Applications: Certain benzimidazole-related compounds are strong electron donors and are used for n-type doping in semiconductors . They contribute to the conductivity and performance of organic thin-film transistors (OTFTs), solar cells, and organic light-emitting diodes (OLEDs).

Antibacterial Agents: Benzimidazole derivatives have been synthesized and evaluated for their antibacterial properties. They show variable activity against Gram-positive and Gram-negative bacterial strains, indicating the potential of our compound in the development of new antibacterial drugs .

Chemical Synthesis: The benzimidazole core is integral in the synthesis of various organic compounds, including those with potential pharmacological applications. Its reactivity allows for the creation of complex molecules that can serve as drugs or intermediates in chemical reactions .

Material Science: Due to their planar structure and ability to form stable π-π interactions, benzimidazole derivatives are studied for their applications in material science. They can be used to create novel materials with specific electronic or photonic properties .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H17N3O/c1-3-11-19-17(8-1)10-7-14-21(19)29-26-20(16-18-9-2-6-15-24(18)30-26)25-27-22-12-4-5-13-23(22)28-25/h1-16H,(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGMIBODZZYKIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-benzimidazol-2-yl)-N-naphthalen-1-ylchromen-2-imine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444599.png)

![N-[3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B444600.png)

![(2Z)-N-acetyl-6-chloro-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444603.png)

![Ethyl 2-[(3,6-dichloro-1-benzothiophene-2-carbonyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B444606.png)

![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444611.png)

![Methyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444612.png)

![isopropyl 2-{[(2-chlorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B444613.png)

![Ethyl 2-[(cyclobutylcarbonyl)amino]-4-(3,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B444616.png)